Boiling Point and Volatility Differentiation of 2,4-Diethyl-1-methylcyclohexane from the Constitutional Isomer n-Pentylcyclohexane
2,4-Diethyl-1-methylcyclohexane and n-pentylcyclohexane share the molecular formula C₁₁H₂₂ (MW 154.29) but differ in substitution pattern. The predicted normal boiling point of the target compound (189.8 °C) is approximately 12 °C lower than the experimentally measured boiling point of n-pentylcyclohexane (202 °C) , reflecting reduced polarizability and lower enthalpy of vaporization arising from the branched, multi-substituted cyclohexane architecture . This boiling-point differential directly impacts vacuum-distillation cut points and vapor-handling system design.
| Evidence Dimension | Normal boiling point (Tb) at atmospheric pressure |
|---|---|
| Target Compound Data | 189.8 °C (predicted, 760 mmHg, ChemBlink calculation) |
| Comparator Or Baseline | n-Pentylcyclohexane (CAS 4292-92-6): 202 °C (experimental, 760 mmHg) |
| Quantified Difference | ΔTb ≈ −12 °C (target lower-boiling than n-pentylcyclohexane isomer) |
| Conditions | Atmospheric pressure; predicted value for target vs. experimental value for comparator |
Why This Matters
A 12 °C boiling-point difference mandates distinct distillation and vapor-recovery parameters, making the compounds non-interchangeable in processes where volatility governs separation or safety specifications.
